1-(2-Chloroethyl)-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Overview
Description
1-(2-Chloroethyl)-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a useful research compound. Its molecular formula is C13H14ClN3 and its molecular weight is 247.72 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
1-(2-Chloroethyl)-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is part of a broader family of pyrazole derivatives. Research has delved into synthesizing and characterizing such compounds, exploring their structural nuances through various spectroscopic techniques and theoretical calculations. For example, studies have synthesized pyrazole derivatives and analyzed them using methods like NMR, IR spectroscopy, and HRMS analyses. Molecular structures have been studied through X-ray diffraction and compared with density-functional-theory (DFT) calculations. Such detailed analyses help in understanding the stability and tautomeric forms of these compounds, providing insights into their chemical behavior and potential applications (Shen et al., 2012).
Biomedical Applications
The pyrazolo[3,4-b]pyridine family, to which this compound belongs, has been extensively studied for its biomedical applications. These compounds are noted for their diversity in substituents and have been synthesized using various methods. Their biomedical applications are significant, as over 300,000 derivatives have been reported, indicating a broad spectrum of potential therapeutic uses. The compounds have been analyzed for their structural diversity and the synthetic methods employed, indicating a rich field of study with numerous possible healthcare implications (Donaire-Arias et al., 2022).
Catalytic and Chemical Applications
Compounds within the pyrazole family have also been studied for their catalytic properties. Research has focused on synthesizing unsymmetrical metal complexes derived from pyrazole and pyridine and examining their role as catalysts in reactions like ethylene oligomerization. The structure of these compounds, along with the reaction conditions such as solvent, co-catalyst, and catalyst/complex ratio, significantly influences their catalytic behavior. Such studies indicate the potential of these compounds in industrial applications, where they could serve as catalysts in various chemical reactions, enhancing efficiency and outcome (Nyamato et al., 2014).
Properties
IUPAC Name |
1-(2-chloroethyl)-3-pyridin-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c14-7-9-17-12-6-3-4-10(12)13(16-17)11-5-1-2-8-15-11/h1-2,5,8H,3-4,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNPJKGTSZURFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C3=CC=CC=N3)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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